(2-Ethoxy-3-methoxybenzyl)methylamine hydrochloride

Description

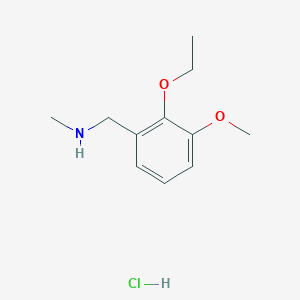

(2-Ethoxy-3-methoxybenzyl)methylamine hydrochloride is a substituted benzylamine derivative characterized by a benzyl core with ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at the 2- and 3-positions, respectively, and a methylamine group (-CH₂NHCH₃) at the benzylic position. The hydrochloride salt enhances its stability and solubility for pharmaceutical or industrial applications.

Properties

IUPAC Name |

1-(2-ethoxy-3-methoxyphenyl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-4-14-11-9(8-12-2)6-5-7-10(11)13-3;/h5-7,12H,4,8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRVJVTZPGTOAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1OC)CNC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-3-methoxybenzyl)methylamine hydrochloride typically involves the alkylation of (2-Ethoxy-3-methoxybenzyl)amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Acylation Reactions

The secondary amine undergoes nucleophilic acylation with acyl chlorides or anhydrides. For example:

Reaction with benzoyl chloride (Fig. 1):

This reaction proceeds via an activated acylpyridinium intermediate, as observed in similar amine acylation systems . Triethylamine neutralizes HCl, driving the reaction forward.

Table 1: Acylation Conditions and Outcomes

| Acylating Agent | Base | Solvent | Product Purity (HPLC) | Reference |

|---|---|---|---|---|

| Benzoyl chloride | Et₃N | CH₂Cl₂ | >99% |

N-Alkylation

The methylamine group participates in alkylation with alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) . For instance:

Steric hindrance from the benzyl group may reduce reaction rates compared to simpler amines .

Reduction and Hydrogenation

Catalytic hydrogenation (e.g., Pt/C under H₂) reduces unsaturated bonds in related compounds . While the benzyl group in this compound is aromatic and stable, hydrogenolysis of the C–N bond is theoretically possible under high-pressure H₂, though not empirically confirmed for this substrate .

Oxidation Pathways

Secondary amines can oxidize to hydroxylamines or nitroxides. Mn(III) or Mo(VI) complexes (e.g., Mn(CF₃SO₃)₂) catalyze such oxidations in acetic acid :

Yields depend on the electronic effects of the substituents, with methoxy groups potentially stabilizing radical intermediates .

Electrophilic Aromatic Substitution

Table 2: Directed Substituent Effects

| Substituent | Position | Directing Effect | Activating/Deactivating |

|---|---|---|---|

| -OCH₃ | 3 | Ortho/para | Activating |

| -OCH₂CH₃ | 2 | Meta | Weakly deactivating |

Catalytic Cross-Coupling

While no direct examples exist, structural analogs participate in Suzuki-Miyaura couplings if halogenated . Introducing a bromine at the 4-position would enable Pd-catalyzed aryl coupling with boronic acids :

Salt Formation and Acid-Base Reactions

The hydrochloride salt dissociates in aqueous or polar aprotic solvents (e.g., DMSO), regenerating the free amine. Reactivity with strong bases (e.g., NaOH) yields the neutral amine, altering solubility and reactivity profiles .

Key Mechanistic Insights

-

Steric effects : The 2-ethoxy group hinders electrophilic attack at the ortho position .

-

Electronic effects : The 3-methoxy group enhances ring electron density, favoring meta substitution in free amine forms .

-

Catalyst compatibility : Pt/C and Mn complexes show efficacy in hydrogenation and oxidation, respectively .

Scientific Research Applications

(2-Ethoxy-3-methoxybenzyl)methylamine hydrochloride is a synthetic organic compound with a unique molecular structure featuring an ethoxy group, a methoxy group, and a benzylamine moiety. It has potential applications in medicinal chemistry because its functional groups can interact with biological systems.

Pharmaceutical Development

this compound can be used as a lead compound in drug development. Compounds similar to it exhibit various biological activities. The compound's functional groups facilitate chemical transformations. Its specific combination of ethoxy and methoxy groups, along with the benzylamine structure, may enhance its solubility and bioavailability, potentially improving therapeutic outcomes compared to similar compounds.

Scientific Research

this compound is used as an intermediate in synthesis. It can undergo various chemical reactions, including oxidation.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets.

Compounds with Structural Similarities

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Methoxybenzylamine | Methoxy group on benzene | Antioxidant and anticancer properties |

| Ethyl 3-(dimethylamino)benzoate | Dimethylamino group | Neuroprotective effects |

| 4-Ethylphenol | Ethyl group on phenol | Antimicrobial properties |

Mechanism of Action

The mechanism of action of (2-Ethoxy-3-methoxybenzyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Properties of Selected Benzylamine Derivatives

Key Observations:

- Molecular Weight : The target compound’s lower molecular weight (~235.7 g/mol) compared to Butenafine HCl (353.93 g/mol) may favor better bioavailability .

- Functional Diversity : Unlike Butenafine’s naphthalene moiety, the target compound’s simpler benzyl structure may reduce metabolic complexity but limit broad-spectrum antifungal activity .

Pharmacological and Toxicological Considerations

- Antifungal Activity : Butenafine HCl inhibits squalene epoxidase, a mechanism shared with allylamines. The target compound lacks the naphthalene group critical for Butenafine’s activity, suggesting divergent biological targets .

- Toxicity Profile : Methylamine HCl is corrosive and requires careful handling . Substituted benzylamines like (4-Fluoro-3-nitrophenyl)methylamine HCl are labeled as irritants, implying similar precautions for the target compound .

Market and Commercial Viability

- Global Market Data : Methylamine HCl (CAS 593-51-1) is traded globally, with prices and demand driven by agrochemical and pharmaceutical sectors . The target compound’s niche structure may limit its market scope unless specific therapeutic or industrial uses are identified.

Biological Activity

Overview

(2-Ethoxy-3-methoxybenzyl)methylamine hydrochloride is a synthetic organic compound characterized by its unique molecular structure, which includes an ethoxy group, a methoxy group, and a benzylamine moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C₁₀H₁₆ClNO₂

- Molecular Weight : 201.70 g/mol

- Functional Groups : Ethoxy and methoxy groups attached to a benzylamine structure.

Synthesis

The synthesis of this compound typically involves the alkylation of (2-Ethoxy-3-methoxybenzyl)amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is conducted in organic solvents like acetonitrile or dimethylformamide at elevated temperatures, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The compound's structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes, making it a candidate for further exploration in antimicrobial therapies.

Anticancer Activity

Preliminary studies have shown that compounds with similar structures to this compound possess cytotoxic effects on cancer cell lines. It has been suggested that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural components:

- Ethoxy and Methoxy Groups : These functional groups enhance solubility and bioavailability.

- Benzylamine Moiety : This core structure is crucial for interacting with biological targets.

Table 1 summarizes the structural features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Methoxybenzylamine | Methoxy group on benzene | Antioxidant and anticancer properties |

| Ethyl 3-(dimethylamino)benzoate | Dimethylamino group | Neuroprotective effects |

| 4-Ethylphenol | Ethyl group on phenol | Antimicrobial properties |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Cytotoxicity Against Cancer Cell Lines : In vitro assays indicated that the compound induced cell death in human cancer cell lines such as HeLa and MCF-7, with IC50 values suggesting potent anticancer properties.

Q & A

Q. What are the recommended synthetic routes for (2-Ethoxy-3-methoxybenzyl)methylamine hydrochloride in laboratory settings?

- Methodological Answer: The compound can be synthesized via reductive amination or Hofmann rearrangement. For reductive amination, react 2-ethoxy-3-methoxybenzaldehyde with methylamine hydrochloride in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions. Alternatively, the Hofmann rearrangement of acetamide derivatives using bromine and NaOH can yield methylamine intermediates, which are subsequently functionalized with ethoxy-methoxybenzyl groups . Critical Note: Optimize stoichiometry and pH to minimize byproducts like dimethylamine hydrochloride, which are common in amine syntheses .

Q. How should researchers purify this compound to achieve >95% purity?

- Methodological Answer: Recrystallization from ethanol/water mixtures (3:1 v/v) is effective due to the compound’s moderate solubility in polar solvents. For impurities with similar polarity, use column chromatography with silica gel and a gradient of dichloromethane/methanol (95:5 to 90:10). Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water mobile phase) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer:

- NMR: ¹H and ¹³C NMR to confirm substitution patterns on the benzyl ring and amine proton integration.

- Mass Spectrometry: ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]+ at m/z ~242).

- Elemental Analysis: Ensure C, H, N, and Cl percentages align with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields for methylamine-derived hydrochlorides?

- Methodological Answer: Yield discrepancies often arise from competing reactions (e.g., over-alkylation or hydrolysis). Use kinetic studies (e.g., in situ FTIR) to monitor intermediate formation. For example, in formaldehyde/ammonium chloride reactions, excess formaldehyde increases dimethylamine byproduct formation. Adjust reaction time and temperature (e.g., 50–60°C for 6–8 hours) to favor primary amine formation .

Q. What strategies mitigate hygroscopicity during storage and handling of this hydrochloride salt?

- Methodological Answer: Store in desiccators with phosphorus pentoxide or molecular sieves. For hygroscopic degradation, use Karl Fischer titration to quantify water content. Pre-dry solvents (e.g., acetonitrile) to <30 ppm H₂O before recrystallization. For long-term stability, package under argon in amber glass vials .

Q. How do thermodynamic properties (e.g., vapor–solid equilibrium) impact experimental design?

- Methodological Answer: The compound’s low volatility (vapor pressure ~0.01 kPa at 25°C) minimizes sublimation risks under standard conditions. However, in reflux reactions (e.g., >100°C), use cold traps to capture potential decomposition products. Thermogravimetric analysis (TGA) can identify decomposition onset temperatures (~226°C for methylamine HCl analogs) .

Q. What are the best practices for optimizing reaction conditions to avoid dimethylamine contamination?

- Methodological Answer:

Q. How can researchers validate the ecological safety of this compound in disposal protocols?

- Methodological Answer: Perform biodegradation assays (e.g., OECD 301F) to assess microbial breakdown. For aquatic toxicity, use Daphnia magna acute toxicity tests (48-hour EC₅₀). Always neutralize waste with 1M NaOH before incineration to eliminate HCl emissions .

Data Contradiction Analysis

- Synthesis Yields: Literature reports 45–51% yields for methylamine HCl via Hofmann rearrangement, but lab-scale trials may vary due to impurities in formaldehyde or incomplete hydrolysis. Cross-validate with independent methods (e.g., ion chromatography for ammonium chloride recovery) .

- Stability Data: Discrepancies in hygroscopicity reports may stem from ambient humidity during testing. Standardize measurements at 25°C and 40% RH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.